N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine
Description
Chemical Structure: The compound features an imidazo[1,5-a]pyrazine core substituted at position 8 with a 2,6-dimethylphenylamine group and at position 5 with a pyridin-4-yl moiety. This scaffold is notable for its planar heterocyclic system, which facilitates interactions with biological targets such as kinases .
Its structural features, including the pyridinyl and dimethylphenyl groups, are critical for binding affinity and selectivity.
Properties
CAS No. |
849200-70-0 |
|---|---|
Molecular Formula |
C19H17N5 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-pyridin-4-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H17N5/c1-13-4-3-5-14(2)18(13)23-19-17-10-21-12-24(17)16(11-22-19)15-6-8-20-9-7-15/h3-12H,1-2H3,(H,22,23) |
InChI Key |
KTCZHEVTKTYFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Imidazo[1,5-a]pyrazine Core
- Starting materials: 2-aminopyrazine derivatives and α-haloketones or aldehydes bearing the pyridin-4-yl moiety or suitable precursors.
- Reaction conditions: Typically reflux in polar solvents such as ethanol or DMF, with acid or base catalysis to promote cyclization.
- Outcome: Formation of the imidazo[1,5-a]pyrazine ring system with a substituent at the 5-position (which can be further modified).
Amination at the 8-Position with 2,6-Dimethylaniline
- Method: Nucleophilic substitution or direct amination of a halogenated intermediate at the 8-position with 2,6-dimethylaniline.
- Catalysts and reagents: May involve palladium catalysts for Buchwald-Hartwig amination or copper catalysis under elevated temperatures.
- Solvents: Polar aprotic solvents such as toluene, dioxane, or DMF.
- Temperature: Typically 80–120 °C depending on catalyst and substrate reactivity.
Introduction of Pyridin-4-yl Group at the 5-Position
- Cross-coupling approach:
- Starting from a 5-halogenated imidazo[1,5-a]pyrazine intermediate, Suzuki coupling with 4-pyridylboronic acid or ester is performed.
- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are common.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Mixtures of water and organic solvents like dioxane or toluene.
- Temperature: 80–100 °C under inert atmosphere.
Representative Reaction Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyrazine + α-haloketone, EtOH, reflux | Imidazo[1,5-a]pyrazine core with halogen at 5-position |
| 2 | Suzuki Coupling | 4-Pyridylboronic acid, Pd catalyst, base, 80 °C | 5-(Pyridin-4-yl)imidazo[1,5-a]pyrazine derivative |
| 3 | Buchwald-Hartwig Amination | 2,6-Dimethylaniline, Pd catalyst, base, 100 °C | N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine |
Research Findings and Optimization
- Catalyst selection: Pd-based catalysts with bulky phosphine ligands improve yields and selectivity in both amination and Suzuki coupling steps.
- Solvent effects: Polar aprotic solvents enhance solubility of reactants and catalyst stability, improving reaction rates.
- Temperature control: Elevated temperatures favor cyclization and coupling but require careful monitoring to avoid decomposition.
- Purification: Final products are typically purified by column chromatography or recrystallization to achieve high purity suitable for biological evaluation.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization solvent | Ethanol, DMF | Polar solvents preferred |
| Cyclization temperature | Reflux (78–120 °C) | Acid or base catalysis |
| Amination catalyst | Pd2(dba)3, Pd(OAc)2 with phosphine ligands | Buchwald-Hartwig amination |
| Amination temperature | 80–120 °C | Depends on catalyst and substrate |
| Cross-coupling catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Suzuki coupling for pyridin-4-yl introduction |
| Cross-coupling base | K2CO3, Cs2CO3 | Aqueous-organic solvent mixtures |
| Reaction atmosphere | Inert (N2 or Ar) | Prevents catalyst oxidation |
| Purification method | Column chromatography, recrystallization | Ensures high purity for biological testing |
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Pyridinyl vs.
- Thienyl Modifications : Substitution with a thienyl-pyrrolidine group introduces conformational flexibility but may reduce kinase selectivity due to steric bulk .
- Salt Forms : The hydrochloride salt demonstrates how formulation can address solubility limitations without compromising activity .
Key Insights :
- The target compound’s kinase-targeting mechanism diverges from the antimicrobial or herbicidal activities of triazolopyrimidines and quinazoline analogs .
- Activity is highly substituent-dependent: For example, chiral centers in triazolopyrimidines improve herbicidal efficacy, whereas dimethylphenyl groups in imidazo[1,5-a]pyrazines favor kinase interactions .
Biological Activity
N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 9 (CDK9) and its anti-cancer properties. This article synthesizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,5-a]pyrazine core substituted with a pyridinyl group and a dimethylphenyl moiety. Its molecular formula is with a molecular weight of approximately 282.35 g/mol. The structural characteristics contribute to its biological activity by influencing its interaction with various biological targets.
1. CDK9 Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of CDK9, which is crucial for transcriptional regulation and cell cycle progression. The compound demonstrated an IC50 value of 0.16 µM , indicating strong inhibitory activity against CDK9, making it a promising candidate for further development in cancer therapy .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.16 | CDK9 |
2. Anti-Cancer Activity
The anti-proliferative effects of this compound have been evaluated against several cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colorectal cancer)
- K652 (chronic myelogenous leukemia)
The MTT assay results indicated that the compound exhibited cytotoxic effects correlated with its CDK9 inhibitory activity, with average IC50 values of approximately 6.66 µM across these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 6.66 |
| HCT116 | 6.66 |
| K652 | 6.66 |
3. Selectivity and Toxicity
In vitro studies have assessed the selectivity index (SI) of the compound against various human cell lines. A SI greater than 10 is generally required for a candidate to progress to in vivo evaluation. The selectivity index was calculated based on cytotoxicity in RAW 264.7 macrophages and MRC-5 human fibroblast cells . Notably, some derivatives had high cytotoxicity, which could limit their therapeutic application.
Case Study: Antileishmanial Activity
In addition to its anti-cancer properties, the compound's derivatives have been investigated for their antileishmanial activity against Leishmania major CK1 inhibition. Some derivatives displayed sub-micromolar activities but also exhibited significant cytotoxicity against macrophages, raising concerns about their safety profiles for further development .
Case Study: Structure-Activity Relationship (SAR)
Research has indicated that modifications to the imidazo[1,5-a]pyrazine scaffold can significantly alter biological activity. For instance, introducing different substituents on the phenyl ring can enhance potency against specific targets while affecting selectivity and toxicity profiles .
Q & A
Q. What analytical methods quantify trace impurities in batch synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
